Cas no 2680539-40-4 (1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride)

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2680539-40-4
- 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- EN300-28253206
- 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
-
- MDL: MFCD34186632
- インチ: 1S/C11H12F3N.ClH/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7;/h3-7,10H,1-2,15H2;1H
- InChIKey: XLWOFZWUBHQJMV-UHFFFAOYSA-N
- SMILES: Cl.FC(C(C1C=CC(=CC=1)C1CC1)N)(F)F
計算された属性
- 精确分子量: 251.0688616g/mol
- 同位素质量: 251.0688616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28253206-10.0g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Aaron | AR0281MU-100mg |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 100mg |
$611.00 | 2025-02-15 | |
Enamine | EN300-28253206-1g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 1g |
$1229.0 | 2023-09-09 | |
1PlusChem | 1P0281EI-2.5g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 2.5g |
$3039.00 | 2024-05-08 | |
1PlusChem | 1P0281EI-5g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 5g |
$4465.00 | 2024-05-08 | |
Aaron | AR0281MU-50mg |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 50mg |
$417.00 | 2025-02-15 | |
1PlusChem | 1P0281EI-50mg |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92% | 50mg |
$402.00 | 2024-05-08 | |
Enamine | EN300-28253206-0.5g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-28253206-1.0g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-28253206-2.5g |
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2680539-40-4 | 92.0% | 2.5g |
$2408.0 | 2025-03-19 |
1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochlorideに関する追加情報
Introduction to 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2680539-40-4)
The compound 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, identified by the CAS number 2680539-40-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of a trifluoromethyl group and a cyclopropyl substituent on the aromatic ring imparts distinct electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
Recent research in the domain of fluorinated amines has highlighted their role in enhancing metabolic stability and binding affinity in drug molecules. The trifluoroethan-1-amine moiety in this compound contributes to its pharmacological profile by influencing both solubility and bioavailability. Studies have demonstrated that fluorine atoms can modulate the electronic distribution of molecules, leading to improved interactions with biological targets. This characteristic is particularly relevant in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases, which are key players in various diseases.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo studies. This solubility profile is crucial for pharmaceutical applications, as it allows for easier formulation into dosage forms and improves drug delivery efficiency. The compound’s stability under various conditions further underscores its suitability for industrial-scale synthesis and clinical development.
Current research efforts are focused on exploring the pharmacological potential of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride as a lead compound for treating neurological disorders. Preclinical studies have indicated that derivatives of this molecule may exhibit properties conducive to modulating neurotransmitter activity. The cyclopropylphenyl core is known to interact favorably with certain receptor binding sites, suggesting its utility in developing treatments for conditions such as depression and anxiety. Additionally, the trifluoromethyl group’s ability to increase lipophilicity may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drugs.
In the realm of medicinal chemistry, the synthesis of analogs based on this scaffold has been a focal point. Researchers are employing computational methods alongside traditional organic synthesis techniques to optimize potency and selectivity. The use of high-throughput screening (HTS) has accelerated the identification of promising candidates derived from this structure. Moreover, advances in crystallography have allowed for detailed structural analysis of protein-ligand interactions involving this compound, providing insights into its mechanism of action.
The environmental impact of fluorinated compounds is another area of growing interest. While the benefits of incorporating fluorine into drug molecules are well-documented, concerns about their persistence and potential toxicity necessitate careful consideration during drug development. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental footprints. The case of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride exemplifies how balancing pharmacological efficacy with ecological responsibility is achievable through innovative chemical methodologies.
Collaborative initiatives between academia and industry are playing a pivotal role in advancing the therapeutic applications of this compound. By leveraging interdisciplinary expertise, researchers are able to translate laboratory findings into tangible clinical benefits. The integration of artificial intelligence (AI) tools has further streamlined the drug discovery process, enabling faster identification of novel derivatives with enhanced pharmacokinetic profiles.
Future directions for research on 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride include exploring its role in antiviral therapies. Preliminary data suggest that modifications to its structure could yield compounds with inhibitory effects against viral proteases and polymerases. Such discoveries would be particularly relevant in light of emerging infectious diseases requiring effective antiviral interventions.
The compound’s versatility also extends to materials science applications beyond pharmaceuticals. The unique interplay between steric hindrance provided by the cyclopropyl group and electronic effects from the trifluoromethyl moiety makes it an attractive candidate for developing advanced polymers with tailored properties. These materials could find use in electronics, coatings, and specialty textiles where precise molecular architecture is essential.
In conclusion,1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2680539-40-4) exemplifies the intersection of innovation and practicality in modern chemical research. Its structural features offer numerous opportunities for therapeutic development while adhering to sustainability principles. As scientific understanding evolves,this compound will continue to serve as a cornerstone for advancements across multiple disciplines.
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